molecular formula C11H9NO3S2 B7764851 (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No. B7764851
M. Wt: 267.3 g/mol
InChI Key: OWXPWWRBBBGOLO-UITAMQMPSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The thiazole ring is a component of vitamin B1 (thiamine) and is found in many other biologically important compounds . The compound also contains a benzylidene group attached to the thiazole ring, which could contribute to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a benzylidene group. The presence of sulfur and nitrogen in the thiazole ring would make it a polar compound, and the benzylidene group would contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the benzylidene group. The thiazole ring, being a heterocycle, could potentially undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiazole ring could make it soluble in polar solvents, and the benzylidene group could contribute to its UV/Vis absorption properties .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXPWWRBBBGOLO-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5447-37-0
Record name NSC16949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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